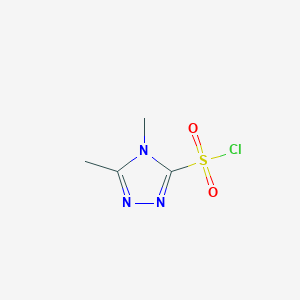

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

Description

BenchChem offers high-quality dimethyl-4H-1,2,4-triazole-3-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl-4H-1,2,4-triazole-3-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H6ClN3O2S |

|---|---|

Molecular Weight |

195.63 g/mol |

IUPAC Name |

4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride |

InChI |

InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |

InChI Key |

UZQXLGVRSUDOFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-4H-1,2,4-triazole-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS RN: 1565460-22-1). This heterocyclic sulfonyl chloride is a potentially valuable building block in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. This document synthesizes available data with established principles of organic chemistry to provide a predictive and practical resource for researchers. While specific experimental data for this compound is limited in public literature, this guide leverages data from analogous structures and general principles of sulfonyl chloride chemistry to offer field-proven insights. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of the 1,2,4-Triazole-3-sulfonyl Chloride Moiety

The 1,2,4-triazole ring is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities.[1][2] The incorporation of a sulfonyl chloride group at the 3-position of the dimethylated triazole ring introduces a highly reactive electrophilic center. This functional group is a versatile handle for the synthesis of a variety of derivatives, most notably sulfonamides, through reactions with primary and secondary amines. The resulting sulfonamide linkage is a key structural motif in numerous established drugs. The dimethyl substitution on the triazole ring can influence the compound's solubility, lipophilicity, and metabolic stability, making 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride a potentially attractive scaffold for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride are not extensively reported. However, based on its structure and data from chemical suppliers, the following properties can be predicted:

| Property | Predicted Value | Source |

| Molecular Formula | C4H6ClN3O2S | [3] |

| Molecular Weight | 195.63 g/mol | [3] |

| Boiling Point | 394.4 ± 25.0 °C | [3] |

| Density | 1.68 ± 0.1 g/cm³ | [3] |

| pKa | -1.75 ± 0.10 | [3] |

Note: These values are predicted and should be confirmed by experimental analysis. The low predicted pKa suggests that the compound is a strong acid, a common characteristic of sulfonyl chlorides.

Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-sulfonyl Chloride

Conceptual Synthetic Workflow

A logical approach would be the chlorosulfonation of a pre-formed 4,5-dimethyl-4H-1,2,4-triazole. However, direct chlorosulfonation of such heterocycles can be challenging and may lead to side reactions or decomposition. A more robust method involves the oxidative chlorination of a corresponding thiol (mercaptan) derivative.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Based on Analogous Syntheses)

Disclaimer: This is a generalized protocol and requires optimization and validation for the specific synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

The starting thiol can be synthesized through various established methods for 1,2,4-triazole ring formation, often involving the cyclization of thiosemicarbazide derivatives.[7][8]

Step 2: Oxidative Chlorination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving chlorine and HCl gas), suspend 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Chlorination: While stirring vigorously, add a solution of chlorine gas in the reaction solvent or an aqueous solution of sodium hypochlorite (bleach) dropwise.[6] Alternatively, a mixture of concentrated hydrochloric acid and an oxidizing agent like hydrogen peroxide can be used. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

-

Work-up: Upon completion, quench any excess chlorine by bubbling nitrogen through the reaction mixture or by adding a reducing agent like sodium sulfite solution. Separate the organic layer, wash it with cold water and brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride. Due to the potential instability of heterocyclic sulfonyl chlorides, it is often advisable to use the crude product immediately in the next step.[5][9][10] If purification is necessary, low-temperature column chromatography on silica gel may be attempted, though decomposition is a significant risk.

Reactivity Profile

The reactivity of 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group.

Reactions with Nucleophiles

Caption: General reactivity of the target compound with common nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): This is the most common and synthetically valuable reaction of sulfonyl chlorides. They react readily with primary and secondary amines to form the corresponding sulfonamides. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to neutralize the hydrochloric acid byproduct.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride is expected to react with alcohols to yield sulfonate esters.

-

Hydrolysis: Sulfonyl chlorides are generally susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction can be slow at neutral pH but is accelerated by acidic or basic conditions. Due to this reactivity, the compound should be handled under anhydrous conditions.[9][10]

Stability Considerations

Heterocyclic sulfonyl chlorides, particularly those with electron-deficient rings, can be thermally unstable and prone to decomposition.[5][9][10] The primary decomposition pathway often involves the extrusion of sulfur dioxide (SO2) to yield the corresponding chloro-heterocycle. Therefore, it is recommended to store 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride at low temperatures and under an inert atmosphere. For synthetic applications, it is often best to generate and use it in situ or with minimal delay after preparation.

Spectroscopic Characterization

While specific spectra for 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride are not publicly available, the expected spectroscopic features can be predicted based on the analysis of related 1,2,4-triazole derivatives.[1][11]

| Technique | Expected Chemical Shifts / Signals | Interpretation |

| ¹H NMR | Singlets in the range of 2.0-3.0 ppm and 3.0-4.0 ppm | Corresponding to the two methyl groups on the triazole ring. The exact chemical shifts will depend on their positions (N-methyl vs. C-methyl). |

| ¹³C NMR | Resonances for the two methyl carbons. Resonances for the two triazole ring carbons. | The carbon bearing the sulfonyl chloride group will be significantly deshielded. |

| IR Spectroscopy | Strong absorptions around 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹ | Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Isotopic pattern characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of SO2 and/or Cl. |

Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare samples in anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis immediately before measurement to minimize hydrolysis. For IR spectroscopy, a thin film on a salt plate or a KBr pellet can be used.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for detailed structural elucidation. A Fourier-transform infrared (FTIR) spectrometer and a high-resolution mass spectrometer (HRMS) are recommended for functional group identification and accurate mass determination, respectively.

-

Data Acquisition and Interpretation: Acquire and process the spectra using standard software. Compare the obtained data with the predicted values and with data from structurally similar compounds to confirm the identity and purity of the synthesized material.

Safety and Handling

No specific safety data sheet (SDS) is available for 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride. However, based on the general hazards of sulfonyl chlorides and related triazole compounds, the following precautions are strongly recommended:

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[12] They react with moisture to produce hydrochloric acid.

-

Toxicity: Many heterocyclic compounds and their derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[13][14]

-

Reactivity: The compound is expected to react violently with water, strong bases, and alcohols.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work should be conducted in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is advisable to prevent decomposition.

-

Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous chemical waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery. Its chemical properties are largely dictated by the reactive sulfonyl chloride group, which allows for facile derivatization. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, handling, and application by drawing upon established chemical principles and data from analogous structures. Researchers and scientists working with this compound should proceed with caution, validating the predicted properties and protocols through rigorous experimentation.

References

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22).

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11).

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf

- Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.

- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4,5-dimethyl-. ChemicalBook.

- Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023, May 10). Frontiers.

- Synthesis of sulfonyl chloride substr

- Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).

- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.

- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.

- SAFETY D

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15).

- Synthesis and Spectral Characterization of 1,2,4-triazole deriv

- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).

- 4H-1,2,4-Triazole-3-sulfonyl Chloride. LGC Standards.

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles. (2025, December 5).

- Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011, August 18). PMC.

- CAS NO. 1565460-22-1 | 4,5-Dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride. Arctom.

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo.

- synthesis of 1,2,4 triazole compounds. ISRES.

- (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines).

- 4,5-dimethyl-4h-1,2,4-triazole-3-carbaldehyde. PubChemLite.

- 1,2,4-Triazole. Wikipedia.

- 6461-29-6| Chemical Name : 4H-1,2,4-Triazole-3-sulfonyl Chloride.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.

- (PDF) Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles. (2025, December 5).

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. chemmethod.com [chemmethod.com]

- 3. 4H-1,2,4-Triazole-3-sulfonyl chloride, 4,5-dimethyl- | 1565460-22-1 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

3,5-dimethyl-1,2,4-triazole-sulfonyl chloride IUPAC name

An In-Depth Technical Guide to 3,5-Dimethyl-1,2,4-triazole Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1,2,4-triazole sulfonyl chlorides, a class of chemical intermediates with significant potential in the fields of medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established "privileged structure" in pharmacology, known for its metabolic stability and diverse biological activities.[1][2][3] The introduction of a sulfonyl chloride moiety onto this scaffold provides a versatile handle for the synthesis of a wide array of derivatives. This guide will delve into the systematic IUPAC nomenclature, synthesis methodologies, chemical reactivity, and potential applications of these compounds, with a focus on providing actionable insights for researchers and scientists.

IUPAC Nomenclature and Structural Elucidation

The unambiguous naming of chemical structures is paramount for scientific communication. For the topic of "3,5-dimethyl-1,2,4-triazole-sulfonyl chloride," the position of the sulfonyl chloride group on the triazole ring must be specified. The parent heterocycle, 3,5-dimethyl-1,2,4-triazole, exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[1] Consequently, the sulfonyl chloride substituent can be attached to either the N1 or N4 position, leading to two primary isomers:

-

3,5-dimethyl-1H-1,2,4-triazole-1-sulfonyl chloride

-

3,5-dimethyl-4H-1,2,4-triazole-4-sulfonyl chloride

The specific isomer obtained during synthesis will depend on the reaction conditions and the nature of the starting materials. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for the definitive structural confirmation of the synthesized compound.[4]

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

| 3,5-dimethyl-1H-1,2,4-triazole-1-sulfonyl chloride | C₄H₆ClN₃O₂S | 195.63 g/mol | Sulfonyl chloride group at the N1 position of the 3,5-dimethyl-1,2,4-triazole ring. |

| 3,5-dimethyl-4H-1,2,4-triazole-4-sulfonyl chloride | C₄H₆ClN₃O₂S | 195.63 g/mol | Sulfonyl chloride group at the N4 position of the 3,5-dimethyl-1,2,4-triazole ring. |

Synthesis of 3,5-Dimethyl-1,2,4-triazole Sulfonyl Chlorides

The synthesis of 3,5-dimethyl-1,2,4-triazole sulfonyl chlorides is a multi-step process that begins with the formation of the 3,5-dimethyl-1,2,4-triazole precursor, followed by the introduction of the sulfonyl chloride group.

Synthesis of the 3,5-Dimethyl-1,2,4-triazole Precursor

Several methods exist for the synthesis of 1,2,4-triazoles.[5][6] A common and efficient laboratory-scale method involves the cyclization of a hydrazine with an appropriate diacyl derivative or its equivalent.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1,2,4-triazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate and two equivalents of acetic anhydride.

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, 3,5-dimethyl-1,2,4-triazole, will often precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.

Caption: Workflow for the synthesis of the 3,5-dimethyl-1,2,4-triazole precursor.

Sulfonylation and Chlorination

The introduction of the sulfonyl chloride group onto the triazole ring is typically achieved through reaction with chlorosulfonic acid or sulfuryl chloride. The choice of reagent and reaction conditions can influence the position of substitution.

Experimental Protocol: Synthesis of 3,5-dimethyl-1,2,4-triazole-sulfonyl chloride

-

Reaction Setup: In a fume hood, carefully add 3,5-dimethyl-1,2,4-triazole portion-wise to an excess of cooled (0 °C) chlorosulfonic acid with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The solid sulfonyl chloride product will precipitate. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable non-protic solvent.

Note: This reaction should be performed with extreme caution due to the corrosive and reactive nature of chlorosulfonic acid.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,5-dimethyl-1,2,4-triazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[7] This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.

Nucleophilic Substitution Reactions

These compounds readily react with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives. This reactivity is the cornerstone of their utility in synthetic chemistry.

-

Reaction with Amines: Forms the corresponding sulfonamides. This is a widely used reaction in medicinal chemistry to introduce the sulfonamide functional group, a common pharmacophore.

-

Reaction with Alcohols/Phenols: Yields sulfonate esters.

-

Reaction with Water (Hydrolysis): Produces the corresponding sulfonic acid.

The mechanism of these nucleophilic substitution reactions can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[7]

Caption: Workflow from intermediate to potential drug candidates.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and can release hydrochloric acid upon hydrolysis. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3,5-dimethyl-1,2,4-triazole sulfonyl chlorides are versatile and valuable chemical intermediates. Their synthesis, while requiring careful handling of reactive reagents, is achievable through established chemical transformations. The high reactivity of the sulfonyl chloride group, coupled with the proven pharmacological importance of the 1,2,4-triazole scaffold, makes these compounds highly attractive starting materials for the synthesis of novel molecules with potential therapeutic applications. This guide has provided a foundational understanding of their nomenclature, synthesis, reactivity, and applications, intended to empower researchers in their drug discovery and development endeavors.

References

-

Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 7

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

-

PubChemLite. Dimethyl-1h-1,2,3-triazole-5-sulfonyl chloride.

-

Chem-Impex. 3,5-Dimethyl-1,2,4-triazole.

-

Sigma-Aldrich. 3,5-Dimethyl-4H-1,2,4-triazole.

-

Lab Pro. 3,5-Dimethyl-1,2,4-triazole, 5G.

-

CymitQuimica. 3,5-Dimethyl-1,2,4-triazole.

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

-

ISRES. Synthesis of 1,2,4 triazole compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole.

-

PMC. An insight on medicinal attributes of 1,2,4-triazoles.

-

Benchchem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

-

Life Chemicals. 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.

-

PubMed. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks.

-

PubMed. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. isres.org [isres.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide focuses on a specific derivative, 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride, providing a comprehensive overview of its chemical properties, a proposed synthesis pathway, and its potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers in the field.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a fundamental building block in a multitude of therapeutic agents.[2] Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups make it a highly attractive pharmacophore.[1] Compounds incorporating the 1,2,4-triazole ring have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][3] Marketed drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature this key heterocyclic system, underscoring its therapeutic importance.[2] The sulfonyl chloride functional group, when attached to such a scaffold, serves as a reactive handle for further molecular elaboration, making 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride a potentially valuable intermediate in the synthesis of novel bioactive molecules.

Core Compound Profile: 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride

This section details the known properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₃O₂S | |

| Molecular Weight | 195.63 g/mol | |

| CAS Number | 1565460-22-1 | |

| Canonical SMILES | CN1N=C(C(=N1)C)S(=O)(=O)Cl | Inferred from structure |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (predicted) | N/A |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A potential pathway to the target compound could begin with the synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol, which can then be oxidized to the corresponding sulfonyl chloride.

Caption: Proposed multi-step synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride.

Experimental Protocol: Synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (Alogous Compound)

The following protocol for the synthesis of a related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is adapted from established literature procedures and serves as a model for the synthesis of the precursor to the title compound.[5]

Objective: To synthesize 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Materials:

-

Phenylacetic hydrazide

-

Phenyl isothiocyanate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Synthesis of 1-(phenylacetyl)-4-phenylthiosemicarbazide:

-

Dissolve phenylacetic hydrazide (1.50 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.

-

Reflux the mixture for 4 hours.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

-

Cyclization to 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol:

-

Suspend the 1-(phenylacetyl)-4-phenylthiosemicarbazide (2.85 g, 10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

-

Causality: The initial reaction between the hydrazide and the isothiocyanate forms the thiosemicarbazide backbone. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

Reactivity and Potential Applications in Drug Development

The 4,5-dimethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a reactive intermediate. The sulfonyl chloride group is a good leaving group and is susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups at the 3-position of the triazole ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Anhydrous Handling Techniques for Triazole Sulfonyl Chlorides

Abstract

Triazole sulfonyl chlorides are highly reactive electrophilic reagents pivotal in the synthesis of sulfonamides and sulfonate esters, core moieties in numerous pharmaceutical compounds and agrochemicals. Their utility is directly coupled to their high reactivity, which also renders them exceptionally sensitive to moisture. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential anhydrous handling techniques required to maintain the integrity and reactivity of triazole sulfonyl chlorides. The protocols herein are designed as a self-validating system, emphasizing the causality behind each step to ensure experimental success and safety.

The Imperative for Anhydrous Conditions: Understanding Moisture Sensitivity

Triazole sulfonyl chlorides, like most sulfonyl chlorides, possess a highly electrophilic sulfur atom. This makes them potent reagents for reaction with nucleophiles. However, this reactivity is not selective for the desired reaction partner. Water, a ubiquitous nucleophile in any standard laboratory environment, readily attacks the sulfonyl chloride group.

This hydrolysis reaction (Figure 1) is often rapid and irreversible, leading to the formation of the corresponding triazole sulfonic acid and hydrogen chloride (HCl) gas.[1][2][3] The consequences of this degradation pathway are manifold:

-

Reagent Consumption: The active sulfonyl chloride is consumed, leading to reduced yields or complete reaction failure.

-

Byproduct Formation: The resulting sulfonic acid is generally unreactive under the same conditions and can complicate purification.

-

Corrosive Hazard: The generation of HCl gas is a significant safety concern, posing a risk of corrosion to equipment and being a respiratory irritant.[4][5][6]

-

Catalysis of Side Reactions: Both the sulfonic acid and HCl byproducts can alter the pH of the reaction medium, potentially catalyzing undesired side reactions.

Therefore, the rigorous exclusion of water from reagents, solvents, glassware, and the reaction atmosphere is not merely a suggestion but a critical prerequisite for the successful use of triazole sulfonyl chlorides.

Visualization 1: Hydrolysis of a Triazole Sulfonyl Chloride

Caption: Figure 1. The detrimental hydrolysis reaction of a sulfonyl chloride.

The Anhydrous Workflow: A Multi-Layered Defense

Successfully handling triazole sulfonyl chlorides requires a systematic approach to exclude moisture at every stage. This can be conceptualized as a series of defensive layers, from preparing the workspace to executing the reaction.

Visualization 2: Anhydrous Handling Workflow

Caption: Figure 2. A systematic workflow for handling moisture-sensitive reagents.

Core Protocols and Methodologies

Glassware and Apparatus Preparation

Trace amounts of water adsorbed onto the surface of glassware are sufficient to initiate decomposition. All glassware must be rigorously dried immediately before use.

Protocol 3.1.1: Oven-Drying

-

Clean and rinse all glassware (flasks, stir bars, dropping funnels, etc.) with an appropriate solvent and dry them mechanically.

-

Place glassware in a laboratory oven set to >120 °C for a minimum of 4 hours, though overnight is preferable.

-

Assemble the hot glassware quickly while flushing with a stream of inert gas (Nitrogen or Argon) and cap with rubber septa.

-

Allow the apparatus to cool to room temperature under a positive pressure of inert gas. This prevents moist air from being drawn back into the flask as it cools.[7]

Protocol 3.1.2: Flame-Drying (for Schlenk-type Glassware)

-

Heat the glassware surface evenly with a powerful heat gun or a gentle blue flame from a Bunsen burner while simultaneously pulling a high vacuum. CAUTION: Never heat a sealed, pressurized vessel. Ensure the system is open to the vacuum manifold.

-

Pay special attention to ground glass joints and areas that might trap moisture.

-

Once hot, allow the glassware to cool to room temperature under vacuum.

-

Refill the apparatus with a dry, inert gas (e.g., Nitrogen or Argon). This process of evacuating and refilling is known as "cycling" and should be repeated at least three times to ensure a truly inert atmosphere.[8]

Solvent Selection and Drying

Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly dried solvents are recommended. The choice of drying agent is solvent-dependent.

Table 1: Recommended Drying Agents and Achievable Water Content for Common Solvents

| Solvent | Drying Agent | Procedure | Typical Final H₂O (ppm) | Reference(s) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until deep blue/purple | ~43 | [10][11] |

| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | Stand for 48-72h (20% m/v) | <10 | [10][11] |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation | ~13 | [10][11] |

| Dichloromethane (DCM) | Activated 3Å Molecular Sieves | Stand for 48h | <5 | [10][11] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distillation | ~30-40 | [12] |

| Acetonitrile (MeCN) | Activated 3Å Molecular Sieves | Stand for 72h | <10 | [10] |

| Toluene | Sodium/Benzophenone | Reflux and distillation | <10 |[10][11] |

Data synthesized from quantitative studies on solvent drying.[10][11]

Protocol 3.2.1: Solvent Transfer The transfer of anhydrous solvents must be performed under an inert atmosphere to prevent contamination from atmospheric moisture.

-

Syringe Transfer: For smaller volumes (<50 mL), use a clean, oven-dried syringe that has been purged with inert gas. Pierce the septum on the solvent bottle, withdraw the required volume, and dispense it into the reaction flask through its septum.[8][13]

-

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used. Pressurize the source flask with inert gas and insert one end of the cannula through the septum below the liquid level. Insert the other end into the receiving flask, which is vented with a needle to equalize pressure. The pressure differential will push the liquid from the source to the receiving flask.[9]

Handling and Dispensing Solid Triazole Sulfonyl Chlorides

Solid reagents must be handled exclusively in an inert atmosphere.

Protocol 3.3.1: Glovebox Handling (Preferred Method) A glovebox provides the most secure environment for handling highly moisture-sensitive solids.[7][14][15]

-

Ensure the glovebox atmosphere has low oxygen and water levels (<1 ppm is ideal).

-

Bring the sealed container of the triazole sulfonyl chloride, a clean and tared vial, and a spatula into the glovebox antechamber.

-

Cycle the antechamber at least three times before opening the inner door.[7]

-

Inside the box, open the reagent container and quickly weigh the desired amount into the tared vial.

-

Securely seal both the original container and the vial containing the weighed reagent before removing them from the glovebox.

Protocol 3.3.2: Handling with a Schlenk Line and Inert Gas Blanket If a glovebox is unavailable, solids can be dispensed with careful technique.

-

Attach a solid addition tube or a flask containing the reagent to the main reaction flask via a ground glass joint, ensuring the entire assembly is under a positive pressure of inert gas.

-

Briefly remove the stopper from the reagent flask under a strong counterflow of inert gas and quickly add the solid to the reaction vessel.

-

This technique requires practice and carries a higher risk of atmospheric contamination than using a glovebox.

Reaction Execution and Workup

Protocol 3.4.1: Reaction Setup and Execution

-

To a fully dried and inerted reaction flask, add the anhydrous solvent via syringe or cannula.

-

Add other non-sulfonyl chloride reagents (e.g., the amine or alcohol nucleophile, and a non-nucleophilic base like triethylamine or pyridine).

-

Cool the reaction mixture to the desired temperature (often 0 °C to control the exotherm) using an ice bath.[16]

-

Add the triazole sulfonyl chloride, either as a solid (via addition tube) or as a solution in the same anhydrous solvent (prepared in a separate inerted flask and transferred via cannula).

-

Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.[9]

Protocol 3.4.2: Quenching and Workup Unreacted sulfonyl chloride must be safely quenched before workup.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a quenching agent. While water can be used, it may be vigorous.[17] A safer alternative is to add a small amount of an alcohol (like isopropanol) or a dilute aqueous base solution like sodium bicarbonate (NaHCO₃).[17] The base will neutralize the HCl byproduct and hydrolyze the remaining sulfonyl chloride.[17]

-

Once the quench is complete, proceed with standard aqueous workup. Extract the product into an organic solvent.

-

Wash the combined organic layers with brine to remove the bulk of dissolved water.[18]

-

Dry the organic phase over a solid anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[16][18]

Safety Precautions

-

Corrosivity: Sulfonyl chlorides are corrosive and react with moisture on the skin and in the respiratory tract.[19][20] Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction with Water: The reaction with water is exothermic and produces corrosive HCl gas.[3][4][6] Never add water directly to a large amount of sulfonyl chloride. Quench reactions slowly and with cooling.

-

Inert Atmosphere Techniques: Working with vacuum lines and pressurized gas requires training. Ensure all glassware is free of cracks or star cracks to prevent implosion under vacuum.[21]

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

- Williams, D. B. G., & Lawton, M. (2010). Grounding Redirect. Vertex AI Search.

-

Grice, K. (2014). How does water add to a sulfur molecule with a chloride attached? ResearchGate. [Link]

-

Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Wikipedia. [Link]

-

Valle, H. U., & Hoveyda, A. H. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. [Link]

-

University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

-

Daley, C. (n.d.). GLOVEBOX USAGE. University of San Diego. [Link]

-

Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

-

ICSC. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards. [Link]

-

Chemistry LibreTexts. (2021). Drying Solvents. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

-

ResearchGate. (2025). Reactivity control using a Schlenk line. [Link]

-

New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. [Link]

-

Organic Chemistry. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]

-

Jacomex. (n.d.). Inert Gas Protected Processes in Glovebox. [Link]

-

Quora. (2017). Why will sulfonic acid chlorides not react with water?[Link]

-

Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Bart Laboratory. (n.d.). Standard Operating Procedures. Purdue Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 5. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 6. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 14. Home Page [home.sandiego.edu]

- 15. Inert Gas Protected Processes in Glovebox - Jacomex [jacomex.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. nj.gov [nj.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. chem.purdue.edu [chem.purdue.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of Moisture-Sensitive Sulfonyl Chlorides

Welcome to the technical support center for the purification of moisture-sensitive sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically invaluable compounds. As a Senior Application Scientist, I understand that the success of your subsequent reactions hinges on the purity of your starting materials. This resource consolidates field-proven insights and troubleshooting advice to help you navigate the common challenges encountered during the purification of sulfonyl chlorides.

Introduction: The Challenge of Purity with Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, making them essential intermediates in the synthesis of sulfonamides, sulfonate esters, and other vital molecules in medicinal and agricultural chemistry.[1][2] However, their high reactivity is a double-edged sword. The very nature of the sulfonyl chloride functional group makes it highly susceptible to hydrolysis by atmospheric or residual moisture, leading to the formation of the corresponding sulfonic acid (R-SO₃H).[3][4][5] This primary degradation pathway, along with other potential side reactions, can introduce impurities that complicate subsequent synthetic steps and product isolation.

This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind each step to ensure you can confidently obtain high-purity sulfonyl chlorides for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Diagnosing the Purity Problem

Q1: My downstream reaction is failing or giving low yields. How can I confirm if my sulfonyl chloride's purity is the issue?

A1: Before attempting purification, it's crucial to assess the purity of your sulfonyl chloride. Several analytical techniques can provide a clear picture of the impurities present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the presence of the corresponding sulfonic acid, residual starting materials, or solvent impurities.[1][6] The sulfonic acid proton is often broad and may be exchangeable with D₂O.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. However, be aware that the high temperatures of the GC inlet can sometimes cause degradation of thermally labile sulfonyl chlorides, potentially giving a misleading impurity profile.[6]

-

Melting Point Analysis: For solid sulfonyl chlorides, a broad or depressed melting point compared to the literature value is a strong indicator of impurities.[6]

-

Titrimetric Methods: These classical methods can determine the total sulfonyl chloride content by reacting the sample with a nucleophile and then titrating the product or excess reagent.[1]

| Analytical Technique | Primary Application | Key Advantages | Potential Limitations |

| NMR Spectroscopy | Structure Elucidation, Purity Assessment | Provides detailed structural information, non-destructive.[1] | Lower sensitivity for minor impurities. |

| GC-MS | Impurity Identification | High sensitivity for volatile impurities. | Potential for on-column degradation.[6] |

| Melting Point | Purity Assessment (Solids) | Simple, rapid, and effective for crystalline solids. | Not applicable to liquids or oils; less informative for amorphous solids. |

| Titrimetry | Quantitative Analysis | Accurate for determining total sulfonyl chloride content.[1] | Not specific; quantifies any reactive species.[1] |

Q2: I see an oily residue or a white precipitate forming in my sulfonyl chloride upon storage. What is happening?

A2: This is a classic sign of hydrolysis. The oily residue is likely the sulfonic acid, which is often less crystalline than the parent sulfonyl chloride. A white precipitate could also be the sulfonic acid, especially if the sulfonyl chloride is a liquid. This indicates exposure to moisture during storage or handling. It is crucial to store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.

Section 2: Purification Strategies and Troubleshooting

Q3: My sulfonyl chloride is a liquid and appears impure. What is the best purification method?

A3: For liquid sulfonyl chlorides, distillation under reduced pressure is the most effective purification method.[3] This technique lowers the boiling point, which is critical for preventing thermal decomposition.

// Troubleshooting Nodes node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decomp [label="Decomposition?"]; bumping [label="Bumping?"];

heat -> decomp [style=dashed, color="#EA4335"]; vacuum -> bumping [style=dashed, color="#EA4335"]; }

Caption: Workflow for the purification of liquid sulfonyl chlorides by distillation under reduced pressure.

-

Problem: The sulfonyl chloride is decomposing in the distillation pot (darkening, gas evolution).

-

Cause: The temperature is too high.

-

Solution: Reduce the pressure further to lower the boiling point. Ensure the vacuum pump is adequate and all connections are secure. Use a well-controlled oil bath for heating rather than a heating mantle to avoid localized overheating.

-

-

Problem: The liquid is "bumping" violently.

-

Cause: Uneven boiling.

-

Solution: Ensure smooth boiling by using a magnetic stir bar or by introducing a fine stream of nitrogen or argon through a capillary tube.

-

Q4: I have a solid sulfonyl chloride that is impure. How should I purify it?

A4: Recrystallization from an anhydrous, non-polar solvent is the method of choice for solid sulfonyl chlorides.[3][7] The key is to select a solvent system where the sulfonyl chloride is sparingly soluble at room temperature but readily soluble when hot. The impurities, such as the corresponding sulfonic acid, should ideally be insoluble in the hot solvent or remain in the cold solvent.

-

Solvent Selection: Choose a dry, non-polar solvent. Common choices include hexanes, petroleum ether, or a mixture of a slightly more polar solvent like dichloromethane or chloroform with a non-polar solvent like hexanes.[6]

-

Dissolution: In a flame-dried flask under an inert atmosphere, add the minimum amount of hot solvent to the crude sulfonyl chloride to fully dissolve it.

-

Hot Filtration (if necessary): If there are insoluble impurities (like the sulfonic acid), perform a hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by filtration, washing with a small amount of the cold, anhydrous solvent.

-

Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

-

Problem: The sulfonyl chloride "oils out" instead of crystallizing.

-

Cause: The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may also be higher than the melting point of the sulfonyl chloride.

-

Solution: Add a small amount of additional hot solvent and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

-

-

Problem: No crystals form, even after cooling.

-

Cause: Too much solvent was added, or the compound is very soluble in the chosen solvent.

-

Solution: Slowly evaporate some of the solvent under a stream of inert gas and then attempt to cool and crystallize again. Alternatively, add a non-polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm until clear and cool slowly.

-

-

Problem: The product is still impure after one recrystallization.

-

Cause: The impurities have similar solubility profiles to the product.

-

Solution: A second recrystallization may be necessary. Ensure the initial dissolution uses the absolute minimum amount of hot solvent.

-

Q5: My sulfonyl chloride is sensitive to both heat and moisture. Are there alternative purification methods?

A5: Yes, for particularly sensitive compounds, other methods can be employed.

-

Filtration through a short plug of silica gel: If the main impurity is the polar sulfonic acid, a quick filtration can be effective. Dissolve the crude sulfonyl chloride in a non-polar solvent (e.g., hexanes/dichloromethane) and pass it through a short pad of silica gel. The polar sulfonic acid will be retained on the silica, while the less polar sulfonyl chloride will elute.[8][9]

-

Aqueous Workup (with extreme caution): If the sulfonyl chloride is the product of a reaction, a rapid aqueous workup can sometimes be used to remove water-soluble impurities. This should be done quickly, at low temperatures, and with an appropriate organic solvent for extraction.[3] However, this method risks hydrolysis of the desired product.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.

- Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH. ResearchGate.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

- Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.

- Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.

- Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing).

- Production of heterocyclic sulfonyl chlorides. Google Patents.

- Synthesis of sulfonyl chloride substrate precursors. Columbia University.

- A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.

- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.

- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.

- Sulfonyl chlorides. Georganics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl chlorides - Georganics [georganics.sk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Stabilizing Triazole Sulfonyl Chlorides During Storage

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for stabilizing triazole sulfonyl chlorides during storage. As highly reactive intermediates, the stability of these compounds is crucial for the success and reproducibility of synthetic protocols. This resource addresses common challenges and provides troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My triazole sulfonyl chloride has changed color during storage. What does this indicate and is it still usable?

A color change, often to a yellowish or brownish hue, is a common indicator of decomposition.[1][2] This is frequently caused by the gradual breakdown of the sulfonyl chloride into sulfur dioxide and chlorine gas, particularly upon exposure to heat or light.[2][3] The presence of these byproducts can significantly impact your reaction, leading to lower yields and the formation of impurities.[1]

While a slight discoloration may not render the compound completely unusable for some applications, it is a clear sign of degradation. For sensitive reactions or when high purity is required, it is strongly recommended to purify the material before use, for example by distillation under reduced pressure for liquids or recrystallization for solids, if possible.[4] However, the safest approach is to use a fresh, properly stored batch of the reagent.

Q2: I've noticed a decrease in the yield of my reaction when using an older bottle of triazole sulfonyl chloride. What is the likely cause?

A decrease in yield is a classic symptom of reagent degradation. The primary culprit is often hydrolysis due to exposure to ambient moisture.[5] Triazole sulfonyl chlorides, like other sulfonyl chlorides, are sensitive to water, reacting with it to form the corresponding sulfonic acid and hydrochloric acid.[3][5] This hydrolysis consumes the active reagent, thereby reducing the effective concentration and leading to lower product yields.[5]

Another potential cause is thermal decomposition, which can occur even at room temperature over extended periods.[2][3] To mitigate this, always store triazole sulfonyl chlorides in a cool, dry, and dark environment.

Q3: What are the ideal storage conditions for triazole sulfonyl chlorides to ensure long-term stability?

To maximize the shelf-life of triazole sulfonyl chlorides, adhere to the following storage protocols:

-

Temperature: Store in a refrigerator or freezer at low temperatures, such as -15°C, to minimize thermal decomposition.[4] Some suppliers recommend storage at 2°C to 8°C.[6]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with ambient moisture and oxygen. This is crucial for preventing hydrolysis.

-

Container: Use a tightly sealed container made of an appropriate material, such as glass with a corrosion-resistant cap.[7][8] Ensure the container is dry before adding the sulfonyl chloride.

-

Light: Protect the compound from light by using an amber-colored bottle or by storing the container in a dark place. Light can initiate radical decomposition pathways.[9]

| Parameter | Recommended Condition | Rationale |

| Temperature | -15°C to 8°C[4][6] | Reduces rate of thermal decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from ambient moisture. |

| Container | Tightly sealed, dry, glass[7][8] | Prevents moisture ingress and reactions with container material. |

| Light | Amber bottle or dark storage | Prevents light-induced radical decomposition.[9] |

Q4: Are there any chemical stabilizers that can be added to triazole sulfonyl chlorides for storage?

While the primary method of stabilization is proper storage, some patents suggest the use of additives. For instance, bicyclic terpenes like alpha-pinene have been proposed as stabilizers to prevent discoloration in aliphatic sulfonyl chlorides.[10] However, for most laboratory applications, the addition of stabilizers is not a common practice and could potentially interfere with subsequent reactions. The most reliable approach is to purchase high-purity material from a reputable supplier and adhere to strict storage guidelines.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the instability of triazole sulfonyl chlorides.

Issue 1: Rapid Degradation of a Newly Purchased Triazole Sulfonyl Chloride

-

Symptoms: Noticeable color change, fuming (release of HCl gas), or pressure buildup in a recently acquired bottle.

-

Potential Cause: Improper sealing of the container during shipping or initial storage, leading to moisture exposure.

-

Troubleshooting Steps:

-

Safety First: Handle the container in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Be cautious of potential pressure buildup when opening the container.[8]

-

Inspect the Seal: Check for any visible defects in the cap or seal.

-

Inert Gas Purge: If the compound is still deemed usable, carefully open the container in a glove box or under a stream of inert gas. Purge the headspace with nitrogen or argon before resealing tightly.

-

Contact Supplier: If significant degradation has occurred, contact the supplier for a replacement, as the product may have been compromised before arrival.

-

Issue 2: Inconsistent Reaction Results with the Same Batch of Triazole Sulfonyl Chloride

-

Symptoms: Variable reaction yields or purity profiles between experiments using the same bottle of reagent.

-

Potential Cause: Incremental degradation of the sulfonyl chloride due to repeated opening and closing of the container, allowing for intermittent exposure to atmospheric moisture.

-

Troubleshooting Steps:

-

Aliquot the Reagent: To prevent contamination of the entire stock, it is best practice to aliquot the required amount of the sulfonyl chloride into smaller, single-use vials under an inert atmosphere.

-

Minimize Exposure Time: When handling the main stock bottle, work quickly to minimize the time it is open to the atmosphere.

-

Verify Inert Atmosphere: Ensure that the inert gas source used for storage and handling is dry.

-

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of Triazole Sulfonyl Chlorides

This protocol outlines the steps for safely handling and aliquoting moisture-sensitive triazole sulfonyl chlorides to maintain their integrity.

-

Preparation: Move the sealed container of the triazole sulfonyl chloride from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.

-

Inert Atmosphere: Perform all manipulations in a glove box or a well-ventilated fume hood under a positive pressure of dry nitrogen or argon.

-

Transfer: Using a clean, dry syringe or cannula, carefully transfer the desired amount of the liquid sulfonyl chloride to a pre-dried vial. For solid sulfonyl chlorides, use a clean, dry spatula.

-

Sealing: Tightly seal the vial with a cap that has a chemically resistant liner.

-

Storage of Aliquots: Store the aliquoted vials under the same recommended conditions as the main stock bottle (cold, dark, and dry).

Visualizing Decomposition Pathways

The primary decomposition pathway for triazole sulfonyl chlorides in the presence of moisture is hydrolysis.

Caption: Hydrolysis of a triazole sulfonyl chloride.

Another common decomposition route, especially for thermally unstable derivatives, is the extrusion of sulfur dioxide.[11][12]

Caption: Thermal or photochemical decomposition.

References

- Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Wikipedia. (n.d.). Sulfuryl chloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Journal of Organic Chemistry. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.

- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.

- Yufeng. (2023). Sulfuryl chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfuryl chloride [yufenggp.com]

- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

Validation & Comparative

IR Spectrum Analysis of Sulfonyl Chloride Functional Group: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Analytical Scientists. Scope: Vibrational spectroscopy characterization, impurity differentiation (hydrolysis), and experimental protocols for moisture-sensitive sulfonyl chlorides.

Executive Summary: The Diagnostic Utility of -SO₂Cl

Sulfonyl chlorides (

In a drug development context, the "performance" of an analytical technique is defined by its ability to distinguish the active reagent from its degradation product (sulfonic acid) without inducing further degradation during analysis. While NMR (

This guide details the vibrational signatures of the sulfonyl chloride group, contrasts them with common derivatives, and provides a self-validating protocol for handling these moisture-sensitive compounds.

Vibrational Mechanics of the Chlorosulfonyl Group

The sulfonyl chloride group is characterized by the sulfonyl moiety (

Characteristic Absorption Bands

The diagnostic profile of

| Vibrational Mode | Wavenumber ( | Intensity | Mechanistic Insight |

| 1370 – 1410 | Strong | The $ -I $ effect of Cl stiffens the bond, shifting this up from ~1350 (sulfones). | |

| 1165 – 1195 | Strong | Highly diagnostic doublet often observed; distinct from | |

| ~360 – 380 | Med/Weak | Warning: Often invisible on standard FTIR (cutoff usually 400-600 | |

| 600 – 800 | Weak | Variable; dependent on the R-group (aryl vs. alkyl). |

Comparative Analysis: Sulfonyl Chloride vs. Alternatives

Differentiation between the active reagent (Sulfonyl Chloride) and its derivatives (Sulfonic Acid, Sulfonamide, Sulfonate Ester) is critical for quality control.

The "Hydrolysis Shift" Phenomenon

When a sulfonyl chloride hydrolyzes to a sulfonic acid (

-

Observation: The sharp

bands of the chloride broaden and shift to lower frequencies in the acid. -

Key Differentiator: The appearance of a broad

stretch (

Comparative Data Table

| Functional Group | Structure | Asymmetric | Symmetric | Key Differentiating Features |

| Sulfonyl Chloride | 1370 – 1410 | 1165 – 1195 | Sharp peaks; No absorption >3100 | |

| Sulfonic Acid | 1340 – 1350 | 1150 – 1165 | Broad O-H (2500-3300); peaks are broader/messier due to H-bonding. | |

| Sulfonamide | 1335 – 1370 | 1145 – 1180 | Sharp N-H doublet (3200-3400); N-H bend (~1600). | |

| Sulfone | 1300 – 1320 | 1140 – 1160 | Lower frequency |

Visualization: Spectral Interpretation Logic

The following logic tree illustrates the decision process for confirming the identity of a sulfonyl chloride sample.

Figure 1: Decision logic for distinguishing sulfonyl chlorides from common derivatives.

Experimental Protocol: Handling Moisture Sensitivity

The primary cause of poor IR data for sulfonyl chlorides is sample degradation on the crystal . Atmospheric moisture can hydrolyze the surface of the sample within seconds, creating a "skin" of sulfonic acid that dominates the spectrum.

Method A: Inert Oil Mull (Recommended for Stability)

This method encapsulates the particles in oil, preventing moisture contact.

-

Preparation: Dry a mortar and pestle in an oven (110°C) for 30 mins. Allow to cool in a desiccator.

-

Grinding: Place ~5-10 mg of sulfonyl chloride in the mortar. Grind quickly to a fine powder.

-

Mull Formation: Add 1-2 drops of Nujol (mineral oil). Mix rapidly to form a thick, white paste.

-

Mounting: Smear the paste between two NaCl or KBr plates . (Note: Do not use CsI if the sample is wet, but for dry oil mulls, standard salts are fine).

-

Acquisition: Scan immediately.

-

Validation: Check for C-H stretches at 2900 cm⁻¹ (from Nujol). If these are present but the 1380 cm⁻¹ peak is sharp and OH is absent, the sample is intact.

-

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

ATR is faster but requires strict speed to avoid hydrolysis.

-

Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge if the sample is highly acidic/reactive, though sulfonyl chlorides are generally safe on Diamond).

-

Blank: Run a background scan with the anvil clean and dry.

-

Loading: Place the solid sample on the crystal.

-

Compression: Apply pressure immediately and scan.

-

Validation: If the spectrum shows a "shoulder" on the lower energy side of the 1370 cm⁻¹ peak, surface hydrolysis has occurred. Discard and retry with a fresh sample, minimizing air exposure time.

Workflow Visualization

Figure 2: Experimental workflow emphasizing moisture control.

References

-

ACD/Labs. (2008).[1] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Misiewicz, J. P., et al. (2020).[2][3] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. Journal of Chemical Physics. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy - Functional Group Frequencies. Retrieved from [Link]

-

ChemTalk. (n.d.). Table of IR Spectroscopy Values. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H. Chemical Communications. Retrieved from [Link]

Sources

stability comparison: triazole vs benzene sulfonyl chlorides

Title: Beyond the Chloride: Stability and Reactivity of Benzene Sulfonyl Chlorides vs. Sulfonyl Triazoles (SuTEx) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary: The Electrophile Evolution

In drug discovery and chemical biology, sulfonyl chlorides (e.g., Benzene Sulfonyl Chloride, BSC) have long been the workhorse reagents for sulfonylation. However, their high reactivity comes at a cost: rapid hydrolytic instability, poor storage shelf-life, and promiscuous off-target reactivity.

This guide objectively compares BSC with its modern "tunable" alternative:

Comparative Analysis: Stability & Performance

The following data synthesizes kinetic studies and practical laboratory performance metrics.

Table 1: Stability and Reactivity Matrix

| Feature | Benzene Sulfonyl Chloride (BSC) | |

| Physical State | Viscous Oil (typically) | Crystalline Solid |

| Hydrolytic Stability | Low. | High. Stable in aqueous buffer for days. Resistant to spontaneous hydrolysis. |

| Reactivity Profile | Promiscuous. Reacts rapidly with amines, alcohols, and water. Hard to control chemoselectivity. | Tunable. "Latent" electrophile. Reactivity depends on triazole isomer and activation (e.g., protonation, protein microenvironment). |

| Mechanism | Direct | SuTEx: Associative/Dissociative mechanism involving triazole leaving group (LG) stabilization. |

| Storage | Requires inert atmosphere ( | Bench-stable solid. Can be stored at RT in air for months. |

| Selectivity (Proteomics) | Low. Labels many surface nucleophiles. | High. Can target specific Tyrosine/Lysine residues based on LG tuning. |

Mechanistic Insight: Why Triazoles Win on Stability

The stability difference lies in the nature of the leaving group (LG) and the transition state energy.

-

The Chloride Problem: The Cl⁻ ion is a weak base and an excellent leaving group. The S-Cl bond is highly polarized, making the sulfur atom extremely electrophilic and prone to attack by even weak nucleophiles like water (hydrolysis).

-

The Triazole Solution: The N-S bond in sulfonyl triazoles is stable because the triazole ring is aromatic and less electron-withdrawing than chlorine. However, the triazole can act as a "switchable" LG.

Diagram 1: Divergent Hydrolysis Pathways

Caption: Comparison of the low-barrier hydrolysis of BSC (Red) vs. the high-barrier stability of Sulfonyl Triazoles (Green) which require specific activation.

Experimental Protocols

To validate these claims in your own lab, use the following protocols. These are designed to be self-validating : the synthesis converts an unstable oil into a stable solid, providing immediate visual confirmation of success.

Protocol A: Synthesis of Stable -Sulfonyl 1,2,4-Triazole from BSC

Rationale: This protocol demonstrates the ease of converting the unstable chloride into the stable triazole reagent.

Materials:

-

Benzene Sulfonyl Chloride (1.0 equiv)

-

1,2,4-Triazole (1.2 equiv)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Setup: Dissolve 1,2,4-triazole and

in DCM at -

Addition: Dropwise add Benzene Sulfonyl Chloride. Observation: White precipitate (

) will form immediately, confirming reaction progress. -

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Wash with water (to remove salts). The product (Sulfonyl Triazole) stays in the organic layer.

-

Critical Check: Unlike BSC, the Sulfonyl Triazole will not hydrolyze significantly during the water wash.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes. -

Result: You obtain a white, crystalline solid.

-

Validation: Leave a small sample on the bench for 24 hours. Re-run NMR. It will remain unchanged, whereas BSC would show significant hydrolysis (formation of sulfonic acid peaks).

-

Protocol B: Comparative Hydrolysis Assay (NMR)

Rationale: Quantitatively measure the half-life (

-

Preparation: Prepare two NMR tubes.

-

Tube A: 10 mg BSC in 0.5 mL

+ 0.1 mL -

Tube B: 10 mg Sulfonyl Triazole in 0.5 mL

+ 0.1 mL

-

-

Measurement: Acquire

NMR spectra at -

Analysis:

-

Tube A (BSC): Monitor the disappearance of aromatic peaks and the shift of the ortho-protons. You will see rapid conversion to Benzenesulfonic acid (

min). -

Tube B (Triazole): Monitor the triazole ring protons (typically

8–9 ppm). You will observe >95% retention of the starting material after 24 hours.

-

Advanced Application: Tunable Reactivity (SuTEx)

The true power of Sulfonyl Triazoles is not just stability, but "tunability." By changing the triazole isomer, you can fine-tune the reactivity for specific targets (e.g., Tyrosine vs. Lysine in proteomics).[8]

Diagram 2: The SuTEx Tuning Mechanism

Caption: SuTEx allows researchers to select the "warhead" reactivity. 1,2,4-triazoles are more reactive (lower pKa), while 1,2,3-triazoles offer higher stability and selectivity.

References

-

Hsu, K. L., et al. (2021). Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Chemical Biology.[9][10] Link

- Key Finding: Establishes sulfonyl triazoles as a distinct class of electrophiles with tunable stability superior to chlorides.

-

Rogne, O. (1968).[11] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Link[11][12][13]